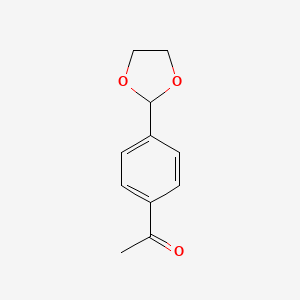
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone
Descripción general
Descripción
“1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone” is a chemical compound with the molecular formula C11H12O3 . It is related to a class of compounds known as azoxybenzenes, which are widely used in various fields such as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Synthesis Analysis
A simple approach to synthesizing related compounds has been developed, based on glucose as an eco-friendly reductant . The main methods for synthesizing azoxybenzenes, a related class of compounds, are the oxidation of aromatic amines, azo compounds, and the reduction of nitroso compounds .Aplicaciones Científicas De Investigación
Synthesis Methods and Intermediates
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone and related compounds have been synthesized through various methods, serving as key intermediates in organic synthesis. For instance, the reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with lithium amides resulted in N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, showcasing the utility of such dioxolane derivatives in creating nitrogen-containing compounds (Albright & Lieberman, 1994). Another approach involved photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes to yield monoprotected 1,4-diketones, demonstrating the radical chemistry potential of dioxolane derivatives (Mosca, Fagnoni, Mella, & Albini, 2001).
Polymer Synthesis and Characterization
The synthesis and characterization of polymers derived from dioxolane compounds have been explored, with studies on poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] providing insights into the polymer's properties and thermal degradation patterns. This research highlights the potential of dioxolane derivatives in polymer science, particularly in understanding the stability and decomposition mechanisms of such polymers (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Organic Synthesis and Fungicidal Activity
Dioxolane derivatives have also been utilized in the synthesis of organic compounds with potential biological activities. For instance, the preparation of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate of the fungicide difenoconazole, illustrates the application of these compounds in developing agrochemicals (Wei-sheng, 2007).
Antimicrobial and Anti-inflammatory Agents
Further, the synthesis of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone and its derivatives demonstrated significant anti-inflammatory, antioxidant, and antimicrobial activities, suggesting the therapeutic potential of dioxolane-containing compounds (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Propiedades
IUPAC Name |
1-[4-(1,3-dioxolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLCLBNRWFFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341006 | |
| Record name | 2-(4-Acetylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone | |
CAS RN |
80463-23-6 | |
| Record name | 2-(4-Acetylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



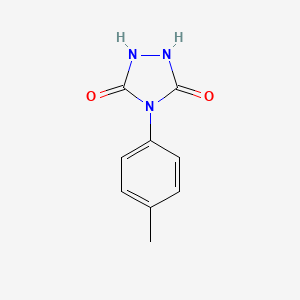
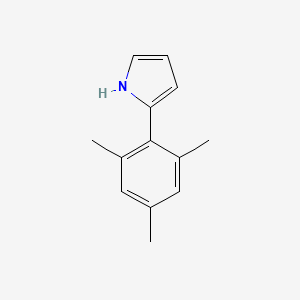
![1H-Pyrrole, 2-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3057346.png)


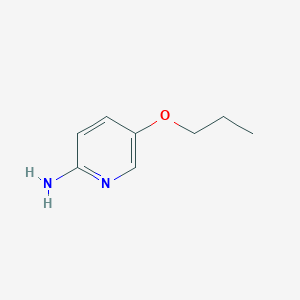


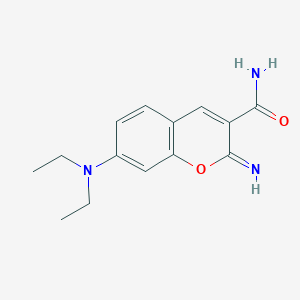

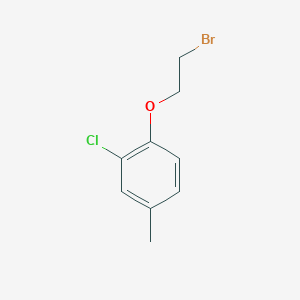
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)
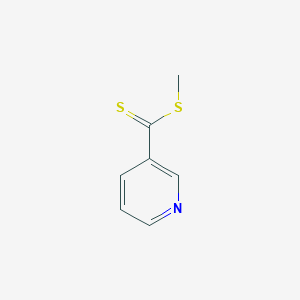
![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)